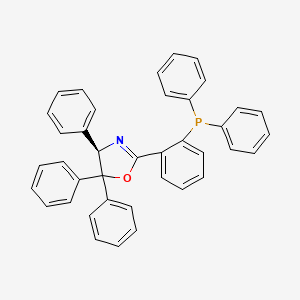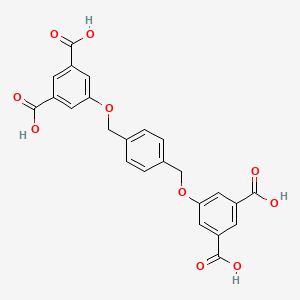
5,5'-((1,4-Phenylenebis(methylene))bis(oxy))diisophthalic acid
説明
5,5'-((1,4-Phenylenebis(methylene))bis(oxy))diisophthalic acid is a useful research compound. Its molecular formula is C24H18O10 and its molecular weight is 466.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5'-((1,4-Phenylenebis(methylene))bis(oxy))diisophthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5'-((1,4-Phenylenebis(methylene))bis(oxy))diisophthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structure
Hydrothermal Synthesis and Physical Properties : This compound is used in the hydrothermal synthesis of new coordination compounds with metals like Co, Mn, Cu, and Zn. These compounds exhibit unique 3D network structures and are characterized by their magnetic and photoluminescent properties (Pan et al., 2008).
Formation of Coordination Polymers : It plays a role in forming coordination polymers with d-transition metals, leading to polymeric architectures with significant structural diversity due to the conformational flexibility of the ligands (Karmakar & Goldberg, 2011).
Photoluminescence and Magnetic Properties
Photoluminescent and Magnetic Properties : This compound is integral in creating structures that exhibit interesting photoluminescent and magnetic properties. For instance, zinc and copper-based coordination polymers made using this compound show strong violet emissions and potential for use as photoactive materials (Fang et al., 2016).
Metal-Organic Frameworks (MOFs) : It is used in the synthesis of MOFs, which are studied for their photoluminescence. Different conformations of the ligand in these frameworks lead to variations in interpenetrated structures and photoluminescence properties (He et al., 2013).
Sensor Applications and Cancer Treatment
- Luminescent Sensor for Hg2+ Detection : A Zn(II) coordination polymer based on this compound has been used as a fluorescent probe for detecting toxic Hg2+ ions. Additionally, its anti-cancer activity against pancreatic cancer was explored, demonstrating the compound's multifunctional applications (Guo et al., 2021).
Environmental Applications
- Photocatalysis for Dye Degradation : Coordination complexes prepared with this compound have been studied for their potential in photocatalytic degradation of organic dyes, offering insights into environmental applications (Lu et al., 2021).
特性
IUPAC Name |
5-[[4-[(3,5-dicarboxyphenoxy)methyl]phenyl]methoxy]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O10/c25-21(26)15-5-16(22(27)28)8-19(7-15)33-11-13-1-2-14(4-3-13)12-34-20-9-17(23(29)30)6-18(10-20)24(31)32/h1-10H,11-12H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUUITDRZUTZOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=CC(=C2)C(=O)O)C(=O)O)COC3=CC(=CC(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-((1,4-Phenylenebis(methylene))bis(oxy))diisophthalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



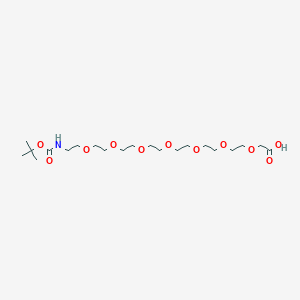
![3'-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B8222903.png)
![(5S,7S)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B8222908.png)
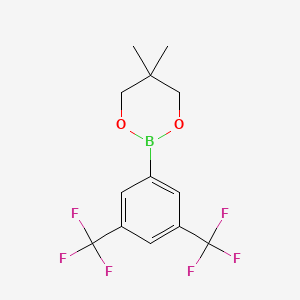
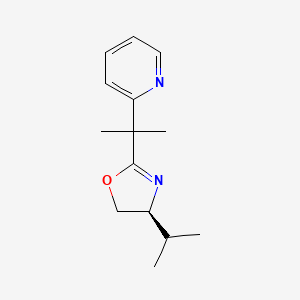
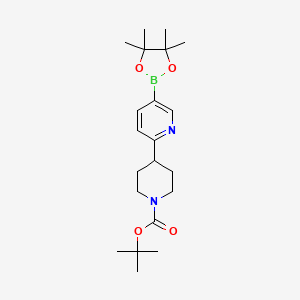
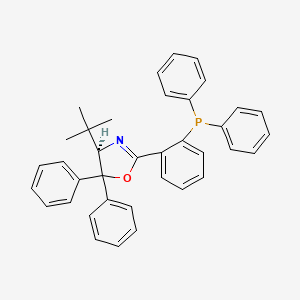
![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaamine hexahydrochloride](/img/structure/B8222953.png)
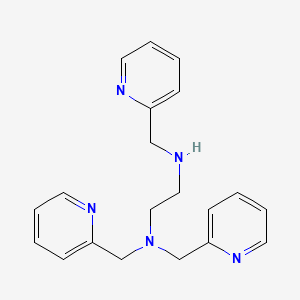


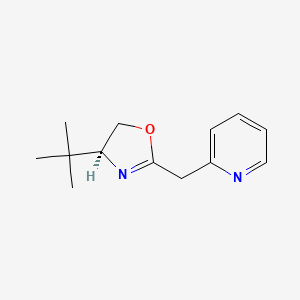
![Quinoline, 8-[(4S)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-](/img/structure/B8222988.png)
